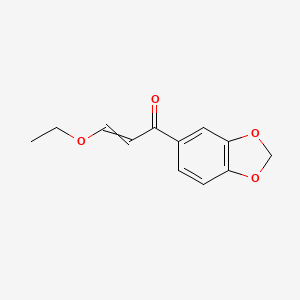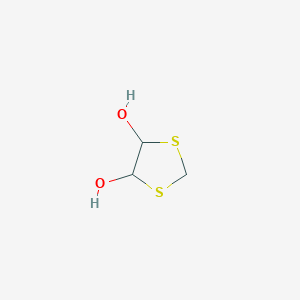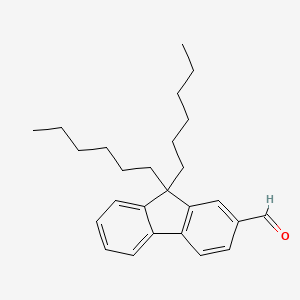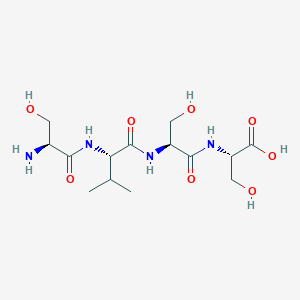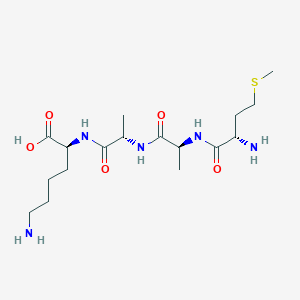
L-Methionyl-L-alanyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-alanyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids methionine, alanine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are known for their roles in biological systems, including acting as signaling molecules, hormones, and components of enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Applications De Recherche Scientifique
L-Methionyl-L-alanyl-L-alanyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-alanyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-methionyl-L-α-aspartyl-L-tyrosine: Another tetrapeptide with different amino acid composition.
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Uniqueness
L-Methionyl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding to its functional versatility. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Propriétés
Numéro CAS |
798540-39-3 |
|---|---|
Formule moléculaire |
C17H33N5O5S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O5S/c1-10(21-16(25)12(19)7-9-28-3)14(23)20-11(2)15(24)22-13(17(26)27)6-4-5-8-18/h10-13H,4-9,18-19H2,1-3H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
ZVYPMFAVICUWHT-CYDGBPFRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




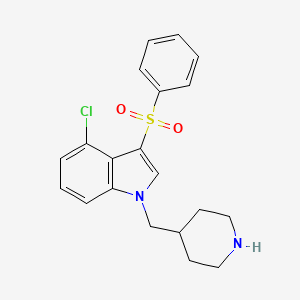
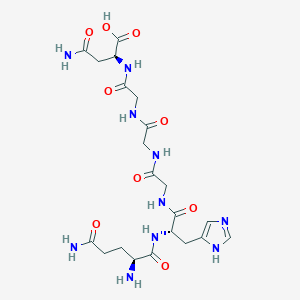
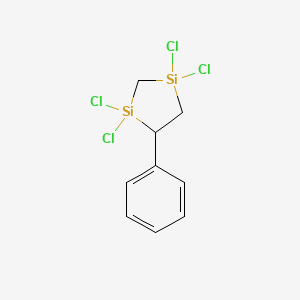
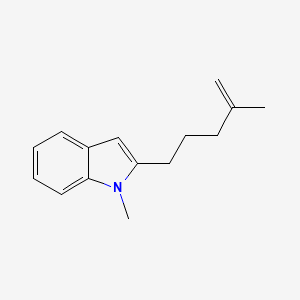
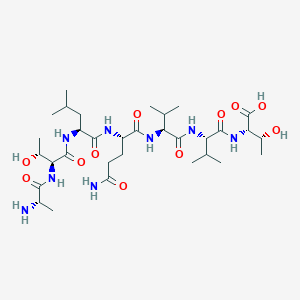
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

